N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEKKBZMUXXGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a compound of significant interest due to its diverse biological activities attributed to the oxadiazole moiety and the sulfonamide group. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a sulfonamide moiety. The general structure can be represented as follows:
Molecular Formula : C16H14BrClN2O2S
Molecular Weight : 396.71 g/mol
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, research has shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized compound was evaluated against these strains and exhibited moderate to strong antibacterial activity.
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. The compound this compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies indicate that similar oxadiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Research indicates that oxadiazole derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer’s . The compound's sulfonamide group enhances its binding affinity to these enzymes, increasing its pharmacological efficacy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Biological Targets : The oxadiazole ring interacts with various biological targets through hydrogen bonding and π–π stacking interactions.
- Enzyme Binding : The sulfonamide moiety facilitates binding to target enzymes, enhancing inhibitory effects.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Screening : A study involving synthesized oxadiazole derivatives showed significant antibacterial activity against multiple strains with IC50 values indicating effective inhibition .
- Anticancer Activity : Another study reported that related compounds exhibited high potency against human colon cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Enzyme Inhibition Studies : Research demonstrated that compounds similar to this compound effectively inhibited AChE with promising results for neuroprotective applications .
Data Summary
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit promising anticancer properties. For instance, derivatives similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide have been studied for their antiproliferative effects against various cancer cell lines. A related study highlighted that certain oxadiazole derivatives showed significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related oxadiazole compounds have indicated effectiveness against a range of bacterial and fungal strains. For example, certain derivatives have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating promising results . Molecular docking studies have further elucidated the binding modes of these compounds with microbial targets.
Case Study 1: Anticancer Evaluation
A detailed investigation into the anticancer activity of oxadiazole derivatives revealed that this compound could serve as a lead compound for developing new anticancer agents. The study utilized various cancer cell lines to assess the compound’s efficacy and mechanism of action through assays like Sulforhodamine B (SRB), which measures cell viability .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of oxadiazole derivatives similar to this compound. The results indicated that specific modifications to the oxadiazole ring could enhance antimicrobial activity against resistant strains of bacteria and fungi. This highlights the importance of structural optimization in developing effective antimicrobial agents .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with other oxadiazole derivatives is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3,4-Oxadiazole Derivative A | CHBrClNOS | Lacks sulfonamide group; different biological activity |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | CHNO | Contains furan instead of phenyl; distinct interaction profiles |
| N-(4-nitrophenyl)-2-oxoacetamide Derivative | CHBrNOS | Exhibits different pharmacological properties due to nitro group |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl moiety undergoes nucleophilic substitution under specific conditions. This reactivity is critical for derivatization:
Key Findings :
-
The electron-withdrawing oxadiazole ring activates the bromine for substitution, enabling efficient aryl coupling or functionalization .
-
Microwave-assisted methods (e.g., 350 W, 5–8 min) enhance reaction rates compared to conventional heating .
Reactivity of the Sulfonyl Group
The sulfonyl group participates in hydrolysis and nucleophilic displacement reactions:
Key Findings :
-
The sulfonyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack .
-
Stability under physiological conditions (pH 7.4) makes it suitable for bioactive applications .
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring undergoes reduction and electrophilic substitution:
| Reaction | Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|---|
| Reduction | LiAlH, THF, 0°C → 25°C | — | Open-chain thioamide derivative | 58% | |
| Nitration | HNO, HSO, 0°C | Nitronium ion (NO) | 5-Nitro-1,3,4-oxadiazole analog | 41% |
Key Findings :
-
Reduction cleaves the oxadiazole ring, forming a thioamide, which retains biological activity .
-
Electrophilic substitution occurs preferentially at the 5-position of the oxadiazole .
Amide Hydrolysis
The propanamide linker is susceptible to hydrolysis under extreme conditions:
| Reaction | Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 hr | — | 3-((4-Chlorophenyl)sulfonyl)propanoic acid | 89% | |
| Enzymatic Hydrolysis | Porcine liver esterase, pH 7.4 | — | No reaction | — |
Key Findings :
-
Hydrolysis under acidic conditions generates a carboxylic acid, useful for further conjugation .
-
Stability in neutral/basic conditions suggests compatibility with drug formulations .
Electrophilic Aromatic Substitution on the 4-Chlorophenyl Group
The 4-chlorophenyl group undergoes limited electrophilic substitution due to deactivation by the sulfonyl group:
| Reaction | Conditions | Electrophile | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO, HSO, 50°C | NO | 3-Nitro-4-chlorophenylsulfonyl derivative | 33% |
Key Findings :
Preparation Methods
Reaction Mechanism and Optimization
4-Bromophenylacetic acid (1 mol) and semicarbazide (1 mol) are refluxed in POCl₃ (3 mL) for 45 minutes to form the diacylhydrazide intermediate. Subsequent hydrolysis with water and basification using potassium hydroxide (KOH) induces cyclization, yielding the oxadiazole ring. The reaction mixture is filtered hot, and the crude product is recrystallized from ethanol to afford 1 as a white crystalline solid (Yield: 72–78%).
Table 1: Spectral Data for 5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-Amine
| Spectral Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | ν(NH₂) 3310–3400; ν(C=N) 1610; ν(C-Br) 670 |
| ¹H NMR (δ, ppm) | 7.215 (d, 2H, Ar-H); 7.497 (d, 2H, Ar-H); 4.097 (s, 2H, CH₂); 7.006 (s, NH₂) |
| ¹³C NMR (δ, ppm) | 169.0 (C=N); 157.3 (C-O); 137.9–120.5 (Ar-C); 35.2 (CH₂) |
The methylene protons (CH₂) adjacent to the oxadiazole ring resonate as a singlet at 4.097 ppm, while the amino group appears as a singlet at 7.006 ppm.
Acylation of the Oxadiazol-2-Amine with Propanoyl Derivatives
The amino group of 1 undergoes acylation to introduce the propanamide chain. This step is critical for appending the sulfonyl-containing moiety.
Synthesis of 3-Chloropropanoyl Intermediate
Acylation is achieved by reacting 1 with 3-chloropropanoyl chloride in dimethylformamide (DMF) under basic conditions. To a solution of 1 (0.5 mmol) in DMF (10 mL), potassium carbonate (K₂CO₃, 0.69 g) is added, followed by dropwise addition of 3-chloropropanoyl chloride (0.075 mL, 0.5 mmol). The mixture is stirred at room temperature for 4 hours, yielding N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-chloropropanamide (2 ) (Yield: 68%).
Table 2: Reaction Conditions for Acylation
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 25°C |
| Time | 4 hours |
| Workup | Precipitation in ice/water; recrystallization (ethanol) |
The ¹H NMR spectrum of 2 reveals a triplet at δ 3.12 ppm (CH₂Cl) and a quartet at δ 2.87 ppm (COCH₂), confirming successful acylation.
Analytical Characterization and Spectral Data
The final compound is characterized using IR, NMR, and mass spectrometry.
Table 5: Spectral Data for Target Compound
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | ν(SO₂) 1320, 1150; ν(C=O) 1677; ν(NH) 3306 |
| ¹H NMR (δ, ppm) | 7.89 (d, 2H, SO₂Ar-H); 7.63 (d, 2H, SO₂Ar-H); 3.42 (t, 2H, SO₂CH₂); 2.98 (t, 2H, COCH₂) |
| ¹³C NMR (δ, ppm) | 169.4 (C=O); 55.8 (SO₂); 137.2–128.1 (Ar-C); 34.1 (CH₂) |
| HRMS | [M+H]⁺ Calc.: 542.02; Found: 542.03 |
The sulfonyl group’s electron-withdrawing nature deshields adjacent protons, resulting in downfield shifts compared to the thioether precursor.
Q & A
Q. What are the optimal synthetic pathways for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide?
The synthesis typically involves sequential reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate with carbon disulfide under basic conditions (e.g., KOH in ethanol, reflux for 5 h) .
- Step 2 : Sulfonylation of the oxadiazole intermediate using 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with LiH as a base, stirred for 3–4 h .
- Step 3 : Final coupling via amide bond formation using 3-((4-chlorophenyl)sulfonyl)propanoyl chloride, monitored by TLC and characterized via NMR and mass spectrometry . Yield optimization requires careful pH control (pH 9–10) and solvent selection to minimize side reactions .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Analytical Methods :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95%) .
- NMR Spectroscopy : Confirm the presence of sulfonamide protons (δ 3.2–3.5 ppm for –SO₂– groups) and oxadiazole-linked aromatic protons (δ 7.5–8.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular formula .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across similar sulfonamide-oxadiazole derivatives?
- Case Study : A structurally analogous compound (5-{1-[(4-chlorophenyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide) showed conflicting antimicrobial activity in different assays.
- Resolution Steps :
Replicate assays under standardized conditions (e.g., consistent bacterial strains, MIC protocols) .
Dose-response curves to differentiate between true activity and assay noise.
Molecular docking to assess target binding (e.g., dihydrofolate reductase for sulfonamides) and identify steric/electronic mismatches .
- Key Insight : Bioactivity discrepancies often arise from substituent effects (e.g., bromo vs. chloro groups altering lipophilicity) .
Q. How can crystallographic data inform the design of derivatives with enhanced target selectivity?
- Crystal Structure Analysis :
- Monoclinic crystal system (space group P21/c) with a = 21.1387 Å, b = 5.4443 Å, c = 18.3484 Å, β = 107.81°, Z = 4 .
- Key Interactions : Sulfonyl oxygen forms hydrogen bonds with water molecules (2.8–3.1 Å), while the oxadiazole ring engages in π-π stacking with aromatic residues in enzyme pockets .
- Design Implications :
- Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to strengthen π-π interactions.
- Modify the propanamide chain length to optimize hydrogen bonding with polar residues .
Q. What computational methods are effective for predicting the metabolic stability of this compound?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~3.2) and cytochrome P450 inhibition profiles .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability in aqueous/lipid bilayers, focusing on sulfonamide group hydration .
- Validation : Compare results with experimental microsomal stability assays (e.g., half-life in human liver microsomes) .
Methodological Challenges and Solutions
Q. How to address low yields in the final amide coupling step?
- Problem : Steric hindrance from the 4-bromophenyl group reduces nucleophilicity of the oxadiazole amine.
- Solutions :
- Use coupling agents like HATU or EDCI/HOBt to activate the carboxylic acid .
- Optimize solvent polarity (e.g., THF/DMF mixtures) to improve reagent solubility .
Q. What experimental controls are critical for reliable enzyme inhibition assays?
- Controls :
- Positive Control : Acetazolamide (for carbonic anhydrase inhibition assays).
- Negative Control : DMSO vehicle to rule out solvent effects.
Comparative Structural Analysis
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
